molecular formula C25H27N5O2 B2732710 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1207054-62-3

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2732710
CAS No.: 1207054-62-3
M. Wt: 429.524
InChI Key: ZIEZGYNLQDCJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a structurally complex molecule featuring two key pharmacophores: a 1-methylbenzo[d]imidazole moiety linked to a cyclohexylmethyl group and an acetamide bridge connected to a 4-oxoquinazolin-3(4H)-yl unit. The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous pathways in the evidence .

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-29-22-9-5-4-8-21(22)28-24(29)18-12-10-17(11-13-18)14-26-23(31)15-30-16-27-20-7-3-2-6-19(20)25(30)32/h2-9,16-18H,10-15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZGYNLQDCJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H25N7OSC_{19}H_{25}N_{7}OS with a molecular weight of 399.5 g/mol. Its structure features a benzimidazole moiety linked to a cyclohexyl group and a quinazoline derivative, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have shown potent HDAC inhibitory activity, which plays a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodTarget Organism/Cell LineIC50 (μM)Reference
HDAC InhibitionSRB AssaySW620 (Colon Cancer)0.041 - 0.044
PC3 (Prostate Cancer)0.671 - 1.211
NCI-H23 (Lung Cancer)0.671 - 1.211
AntibacterialDisk DiffusionE. coli200 nM
S. aureus1.4 μM

Case Studies

Case Study 1: HDAC Inhibition in Cancer Therapy
In a study evaluating the effects of various quinazoline derivatives, compounds structurally related to this compound exhibited significant HDAC inhibition. The most potent derivatives showed IC50 values significantly lower than the standard HDAC inhibitor SAHA, indicating their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzimidazole derivatives, revealing that certain compounds demonstrated effective inhibition against resistant bacterial strains such as carbapenem-resistant E. coli and Pseudomonas aeruginosa. The results indicated that modifications to the benzimidazole structure could enhance antibacterial activity, suggesting avenues for further development in antibiotic therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights structural and functional distinctions between the target compound and its closest analogs:

Compound Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Benzoimidazole + 4-oxoquinazoline Cyclohexylmethyl, 1-methylbenzoimidazole Structural design suggests kinase inhibition or anticonvulsant potential (hypothetical) -
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate (22) Benzoimidazole Cyclohexyl, acetate ester Intermediate for amide synthesis; no direct bioactivity reported
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazoline-dione 2,4-Dichlorophenylmethyl Anticonvulsant activity demonstrated in preclinical models
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzoimidazole + triazole-thiazole Phenoxymethyl-triazole linker, 4-bromophenylthiazole Docking studies suggest strong binding to α-glucosidase (antidiabetic potential)
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide (4a) Quinazolinone + thiazolidinone Bromoquinazolinone, phenylthiazolidinone Synthetic focus; sulfanyl linker may enhance solubility

Key Observations:

  • Substituent Impact: The target compound’s cyclohexylmethyl group enhances lipophilicity compared to the phenoxymethyl-triazole linker in 9c or the dichlorophenylmethyl group in compound 1 . This may influence blood-brain barrier penetration, relevant for CNS-targeted applications.
  • Core Heterocycles: While the target combines benzoimidazole and 4-oxoquinazoline, analogs like 4a and 1 prioritize quinazoline derivatives with thiazolidinone or dichlorophenyl groups, respectively. These modifications correlate with anticonvulsant (compound 1) or metabolic stability (compound 4a).
  • Synthetic Complexity : The target’s synthesis likely mirrors methods in , involving cyclohexyl group coupling and acetamide formation , whereas 9c requires click chemistry for triazole-thiazole assembly.

Pharmacological and Physicochemical Properties

Bioactivity Trends:

  • Enzyme Binding : The triazole-thiazole hybrid 9c exhibits strong α-glucosidase inhibition, while the target’s benzoimidazole-cyclohexylmethyl group could favor kinase or protease inhibition.

Physicochemical Metrics (Hypothetical):

Property Target Compound Compound 1 Compound 9c
Molecular Weight (g/mol) ~450 ~400 ~600
logP ~3.5 (high) ~2.8 ~4.2 (very high)
Hydrogen Bond Acceptors 6 5 10
  • The target’s moderate logP (estimated) balances solubility and membrane permeability, whereas 9c’s high logP may limit aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.